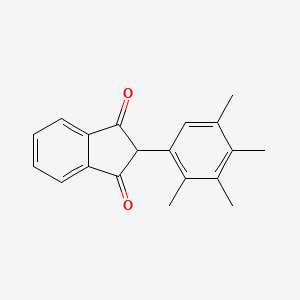![molecular formula C18H18ClNO2S B5800002 4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5800002.png)
4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is classified as a kinase inhibitor.
Wirkmechanismus
The mechanism of action of 4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine involves the inhibition of several kinases. Specifically, it binds to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling. This leads to the inhibition of cellular processes such as cell growth, differentiation, and survival.
Biochemical and Physiological Effects
In vitro studies have shown that 4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine has potent anti-tumor and anti-inflammatory effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine in lab experiments is its potency as a kinase inhibitor. This makes it a useful tool for studying the role of specific kinases in cellular processes. However, one limitation is its potential toxicity. It has been shown to have cytotoxic effects on some normal cells, which may limit its use in certain experiments.
Zukünftige Richtungen
For research include its potential use in combination with other drugs for the treatment of cancer and the development of more potent and selective kinase inhibitors.
Synthesemethoden
The synthesis of 4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine involves the reaction of 4-chlorobenzyl chloride with morpholine in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium sulfide to obtain the desired compound. The overall yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine has been studied extensively for its potential therapeutic applications. It has been found to be a potent inhibitor of several kinases, including BTK, FLT3, and JAK3. These kinases play a critical role in various cellular processes such as cell growth, differentiation, and survival. Inhibition of these kinases by 4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine has been shown to have anti-tumor and anti-inflammatory effects.
Eigenschaften
IUPAC Name |
[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2S/c19-16-5-7-17(8-6-16)23-13-14-1-3-15(4-2-14)18(21)20-9-11-22-12-10-20/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNVDTFKTKGEEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[(4-Chlorophenyl)sulfanyl]methyl}phenyl)(morpholin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-[2-(4-methylphenyl)-3-thienyl]acetamide](/img/structure/B5799938.png)
![2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5799950.png)
![1,3-benzodioxole-5-carbaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5799957.png)
![1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5799967.png)
![N-(4-{[(acetylamino)carbonothioyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B5799969.png)
![(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5799981.png)
![3-(3-chloro-2-buten-1-yl)-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5799982.png)






